Nα-Acetyl-L-ornithine-d2
Description
Principles of Stable Isotope Tracing for Elucidating Biochemical Pathways
Stable isotope tracing is a powerful technique for investigating the intricate network of biochemical reactions within a biological system. rcsb.org The core principle involves introducing a molecule labeled with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into cells, tissues, or whole organisms. rcsb.org These labeled compounds, or "tracers," are chemically identical to their natural counterparts and are processed by the same metabolic enzymes. marquette.edu
As the tracer moves through a metabolic pathway, the isotope label is incorporated into downstream metabolites. medchemexpress.comnih.gov Researchers can then track the journey of these labeled atoms using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai By measuring the mass distribution (isotopologues) of these metabolites, it is possible to map the flow of atoms through the network, identify active, inactive, or alternative pathways, and gain a detailed understanding of cellular metabolism. medchemexpress.comnih.govontosight.ai This method provides an unparalleled view of the metabolic wiring of cells and how it is impacted by genetic changes or external factors. medchemexpress.comnih.gov
Advantages of Deuterium-Labeled Compounds in Metabolic Flux Analysis
Metabolic flux analysis is a quantitative method used to determine the rate at which metabolites flow through a metabolic network. Stable isotope labeling is a key technique in this analysis. nih.gov While various isotopes are used, deuterium (²H) offers several distinct advantages.
One major benefit is the extremely low natural abundance of deuterium (approximately 0.0115%). marquette.edu This means there is virtually no background signal, making the detection of the deuterated tracer highly specific and sensitive. marquette.edu Unlike radioactive isotopes, deuterium is stable and does not decay, eliminating the need for special handling and disposal protocols. marquette.edu
Deuterium labeling is particularly useful for studying reactions involving cofactors like NADH or NADPH and for tracing water utilization and fat metabolism. rcsb.orgnih.gov Furthermore, the use of deuterated water (D₂O) is a cost-effective and simple way to introduce deuterium into a wide range of biomolecules, including proteins, lipids, and nucleotides, to measure their turnover rates and metabolic flux. researchgate.netnih.gov In the context of analytical techniques, deuterium's properties can simplify spectral analysis in methods like Deuterium Metabolic Imaging (DMI), an emerging non-invasive technique for studying metabolism in vivo. marquette.edu
Table 1: Comparison of Key Analytical Techniques in Stable Isotope Tracing
| Technique | Principles | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio to detect and quantify isotopologues. Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). | High sensitivity, selectivity, and throughput. Requires small sample sizes. ontosight.ai | Sample is destroyed during analysis. Positional information of the label can be difficult to determine without specific fragmentation techniques. ontosight.ai |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and identify the precise location of isotopes within a molecule. | Non-destructive. Provides detailed positional information of the label. Requires minimal sample preparation. nih.gov | Lower sensitivity compared to MS, requiring larger sample sizes. ontosight.ai |
| Isotope Ratio Mass Spectrometry (IRMS) | A specialized type of MS that measures the relative abundance of isotopes with very high precision. | Extremely high precision and accuracy for measuring isotopic ratios, even at natural abundance levels. | Requires extensive sample preparation, which can be time-consuming. nih.gov |
Properties
Molecular Formula |
C₇H₁₂D₂N₂O₃ |
|---|---|
Molecular Weight |
176.21 |
Synonyms |
N2-Acetyl-L-ornithine-d2; N2-Acetyl-ornithine-d2; L-N2-Acetyl-ornithine-d2; N-Acetyl-L-ornithine-d2; N-Acetylornithine-d2; N2-Acetyl-L-ornithine-d2; Nα-Acetylornithine-d2; Nα-Acetyl-L-ornithine-5,5-d2; |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Roles of N Acetyl L Ornithine
Arginine Biosynthesis Pathways
The synthesis of the amino acid arginine is a vital process for all living organisms, and the pathways for its production exhibit remarkable diversity across different domains of life. Nα-Acetyl-L-ornithine stands as a central molecule in several of these pathways, particularly in prokaryotes.
Role of Nα-Acetyl-L-ornithine as a Key Intermediate in Prokaryotic Arginine Synthesis
In many prokaryotes, including the well-studied Escherichia coli and the pathogenic Shigella flexneri, Nα-Acetyl-L-ornithine is an essential precursor in the linear pathway of arginine biosynthesis. iitp.rumarquette.edu This pathway involves a series of enzymatic reactions that convert glutamate (B1630785) to arginine.
The formation of ornithine from Nα-acetyl-L-ornithine is a critical step, catalyzed by the enzyme acetylornithine deacetylase (ArgE) . uniprot.orgebi.ac.uk This enzyme hydrolyzes the acetyl group from Nα-acetyl-L-ornithine, yielding L-ornithine and acetate. uniprot.org L-ornithine is then further converted to arginine through subsequent enzymatic steps. The presence and activity of ArgE are characteristic of the linear arginine biosynthetic pathway. oup.com
In Shigella flexneri, the gene argE encodes for acetylornithine deacetylase, which is responsible for cleaving the acetyl group from Nα-acetyl-L-ornithine to produce L-ornithine. uniprot.orgebi.ac.uk This reaction is a definitive step in its linear arginine synthesis pathway. Similarly, in Escherichia coli, ArgE, a metallohydrolase, carries out this deacetylation, highlighting the conserved role of Nα-Acetyl-L-ornithine in these related enterobacteria. iitp.ru
Comparative Analysis of Arginine Biosynthesis Mechanisms across Different Organisms
The strategies for arginine biosynthesis display significant variations across the domains of life. While prokaryotes like E. coli utilize a linear pathway, other organisms have evolved different, more energy-efficient mechanisms.
| Organism Type | Primary Arginine Biosynthesis Pathway | Key Enzyme for Ornithine Formation from N-acetylated Precursor |
| Prokaryotes (e.g., E. coli, Shigella flexneri) | Linear | Acetylornithine deacetylase (ArgE) |
| Prokaryotes (e.g., Thermus aquaticus) | Cyclic | Ornithine acetyltransferase (ArgJ) |
| Archaea (e.g., Sulfolobus solfataricus) | Linear | Acetylornithinase |
| Plants | Primarily Cyclic | N-acetylornithine:N-acetylglutamate acetyltransferase (NAOGAcT) |
| Fungi | Primarily Cyclic | Ornithine acetyltransferase (ArgJ) |
In many bacteria and archaea, as well as in plants and fungi, a cyclic pathway for arginine biosynthesis is prevalent. microbiologyresearch.orgfrontiersin.orgnih.gov This pathway is considered more energetically favorable as it recycles the acetyl group. In this cycle, the enzyme ornithine acetyltransferase (OATase or ArgJ) catalyzes the transfer of the acetyl group from Nα-acetyl-L-ornithine to glutamate, directly forming N-acetylglutamate, which can then re-enter the pathway. oup.commicrobiologyresearch.org This contrasts with the linear pathway where the acetyl group is lost as acetate. oup.com
Some thermophilic archaea, such as Sulfolobus solfataricus, interestingly, utilize a linear pathway similar to that of E. coli, employing an acetylornithinase to produce ornithine. microbiologyresearch.org Plants primarily use a cyclic pathway for ornithine synthesis, but some studies suggest the presence of a linear pathway as well. nih.govoup.com
Cyclic vs. Linear Pathways in Microorganisms
The primary distinction between the cyclic and linear arginine biosynthesis pathways in microorganisms lies in the fate of the acetyl group of Nα-Acetyl-L-ornithine.
Linear Pathway:
Characteristic of: Enterobacteriaceae like E. coli and Shigella flexneri. oup.com
Key Enzyme: Acetylornithine deacetylase (ArgE). oup.com
Mechanism: ArgE hydrolyzes Nα-acetyl-L-ornithine to L-ornithine and acetate. The acetyl group is not recycled within the pathway. oup.com
Regulation: In organisms with a linear pathway, the first enzyme of the pathway, N-acetylglutamate synthase (NAGS), is typically feedback-inhibited by arginine. iitp.ruoup.com
Cyclic Pathway:
Characteristic of: Many other bacteria (e.g., Thermus aquaticus, Streptomyces species) and lower eukaryotes. microbiologyresearch.orgresearchgate.net
Key Enzyme: Ornithine acetyltransferase (ArgJ). oup.comresearchgate.net
Mechanism: ArgJ transfers the acetyl group from Nα-acetyl-L-ornithine to a molecule of glutamate, regenerating N-acetylglutamate. This conserves the acetyl group for subsequent rounds of synthesis. oup.comfrontiersin.org
Regulation: In the cyclic pathway, the second enzyme, N-acetylglutamate kinase (NAGK or ArgB), is often the site of allosteric inhibition by arginine. oup.com
Interconnections with the Urea (B33335) Cycle
The metabolism of Nα-Acetyl-L-ornithine is intrinsically linked to the urea cycle, a critical pathway for the detoxification of ammonia (B1221849) in ureotelic organisms, including mammals. This connection is primarily established through the production of ornithine.
N-Acetyl-L-ornithine's Contribution to Ornithine Pool for Urea Cycle Function
The urea cycle, also known as the ornithine cycle, is a series of biochemical reactions that produces urea from ammonia. wikipedia.org L-ornithine is a key catalytic component of this cycle, as it is regenerated with each turn. While Nα-Acetyl-L-ornithine is not a direct participant in the urea cycle itself, its metabolic breakdown is a significant source of the ornithine required for the cycle's operation, particularly in organisms where this pathway is active.
Regulatory Aspects of Nitrogen Metabolism Interacting with N-Acetylornithine Pathways
N-acetylglutamate (NAG) , a precursor to Nα-Acetyl-L-ornithine in the arginine biosynthesis pathway, also plays a crucial regulatory role in the urea cycle. In mammals, NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle. wikipedia.org The synthesis of NAG is stimulated by arginine, the end-product of the biosynthetic pathway that starts with Nα-Acetyl-L-ornithine's precursors. This creates a feed-forward activation loop where high levels of arginine signal an excess of amino acids, leading to the activation of the urea cycle for nitrogen disposal.
Engagement in Proline Metabolism
The metabolism of proline, a non-essential amino acid vital for protein structure and cellular stress responses, is interconnected with the pathways involving Nα-Acetyl-L-ornithine. creative-proteomics.comnih.gov
Nα-Acetyl-L-ornithine as a Precursor or Modulator in Proline Biosynthesis
In plants and bacteria, ornithine, which can be derived from Nα-Acetyl-L-ornithine, serves as a precursor for proline biosynthesis. usda.govtandfonline.comnih.gov The conversion of ornithine to proline proceeds through the formation of glutamic-γ-semialdehyde (GSA), which then cyclizes to Δ1-pyrroline-5-carboxylate (P5C). frontiersin.org P5C is subsequently reduced to proline. nih.govfrontiersin.org The enzyme ornithine-δ-aminotransferase catalyzes the conversion of ornithine to GSA. nih.govfrontiersin.org
While the glutamate pathway is often the primary route for proline synthesis, the ornithine pathway provides an alternative route, particularly under certain conditions like stress. tandfonline.comnih.gov The availability of ornithine, and thus its acetylated form, can influence the rate of proline production. tandfonline.comoup.com For instance, in some plants under osmotic stress, the pathway from ornithine to proline is activated. tandfonline.com
Pathway Linkages and Metabolic Cross-Talk
The metabolism of proline is closely linked with the arginine biosynthesis pathway, where Nα-Acetyl-L-ornithine is an intermediate. In plants and bacteria, ornithine is synthesized from glutamate in a series of steps that includes the formation of Nα-Acetyl-L-ornithine. usda.gov This ornithine can then either proceed to arginine synthesis or be channeled into proline production. creative-proteomics.comusda.gov This creates a metabolic branch point, and the flux through either pathway is subject to regulation. oup.com
The interconversion of proline and glutamate is also linked to cellular energy status, with proline catabolism generating ATP and reactive oxygen species (ROS) through the mitochondrial electron transport chain. nih.govfrontiersin.org This positions the proline-ornithine-arginine metabolic network at a crucial intersection of amino acid metabolism, nitrogen assimilation, and cellular redox balance. usda.govoup.com
Links to Polyamine Biosynthesis
Polyamines are small, positively charged molecules essential for a multitude of cellular processes, including cell growth, differentiation, and DNA stabilization. weizmann.ac.ilcreative-proteomics.com The synthesis of these critical compounds is directly linked to Nα-Acetyl-L-ornithine through its deacetylation product, ornithine.
Role of Ornithine (derived from Nα-Acetyl-L-ornithine) in the Synthesis of Putrescine, Spermidine (B129725), and Spermine (B22157)
In mammalian cells and most other eukaryotes, ornithine is the direct precursor for the synthesis of putrescine, the simplest polyamine. weizmann.ac.ilcreative-proteomics.commdpi.com The enzyme ornithine decarboxylase (ODC) catalyzes the decarboxylation of ornithine to form putrescine. weizmann.ac.ilresearchgate.net This reaction is a rate-limiting step in polyamine biosynthesis. mdpi.com
Putrescine is then converted to the higher polyamines, spermidine and spermine, through the sequential addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM). mdpi.comresearchgate.net Spermidine synthase catalyzes the formation of spermidine from putrescine, and spermine synthase subsequently converts spermidine to spermine. mdpi.comresearchgate.net Therefore, the availability of ornithine, which can be generated from Nα-Acetyl-L-ornithine, is a critical determinant for the entire polyamine biosynthetic pathway. oup.comoup.com
Table 1: Key Molecules in Polyamine Biosynthesis from Ornithine
| Precursor/Intermediate | Enzyme | Product |
| Nα-Acetyl-L-ornithine | N-acetylornithine deacetylase | L-Ornithine |
| L-Ornithine | Ornithine decarboxylase (ODC) | Putrescine |
| Putrescine | Spermidine synthase | Spermidine |
| Spermidine | Spermine synthase | Spermine |
This table provides a simplified overview of the key steps in polyamine synthesis starting from the precursor Nα-Acetyl-L-ornithine.
Regulatory Mechanisms of Polyamine Synthesis and Catabolism Affecting N-Acetylornithine Turnover
The intracellular levels of polyamines are tightly regulated through a complex interplay of synthesis, catabolism, and transport. weizmann.ac.ilresearchgate.net This regulation indirectly affects the turnover of Nα-Acetyl-L-ornithine by influencing the demand for its product, ornithine.
A key regulatory point is the enzyme ornithine decarboxylase (ODC), which is subject to feedback inhibition by polyamines. nih.gov High levels of polyamines, particularly spermine and spermidine, can induce the synthesis of a protein called antizyme. weizmann.ac.ilnih.gov Antizyme binds to ODC, targeting it for degradation by the proteasome in a ubiquitin-independent manner. weizmann.ac.il This reduces the conversion of ornithine to putrescine, thereby decreasing the demand for ornithine and potentially leading to a reduced turnover of Nα-Acetyl-L-ornithine.
Nα-Acetyl-L-ornithine as a Potential Substrate for Polyamine Acetyltransferases in Specific Organisms
In some organisms, particularly plants, the enzymes responsible for polyamine acetylation, known as spermidine/spermine N1-acetyltransferases (SSATs) or N-acetyltransferase activity (NATA) proteins, have shown a broader substrate specificity than their mammalian counterparts. biorxiv.orgnih.gov
Research on SSATs from moss (Physcomitrium patens) and maize (Zea mays) has demonstrated that these enzymes can acetylate not only polyamines but also the amino acids lysine (B10760008) and ornithine. nih.gov While this indicates that ornithine itself can be a substrate, it raises the possibility that Nα-Acetyl-L-ornithine could also interact with these or similar enzymes, though direct evidence for it being a primary substrate is still emerging. In Arabidopsis thaliana, one of the SSATs, NATA1, has been reported to have ornithine as one of its preferred substrates. biorxiv.orgbiorxiv.org The acetylation of ornithine would produce Nδ-acetylornithine, a different isomer from Nα-Acetyl-L-ornithine. However, the broad substrate acceptance of these plant enzymes suggests a complex regulatory network where various acetylated compounds, including potentially different forms of acetylated ornithine, could play a role. nih.gov
N-Acetyl-L-ornithine in Plant Secondary Metabolism and Defense Responses
While Nα-Acetyl-L-ornithine is an intermediate in primary metabolism, its isomer, Nδ-acetylornithine, has been identified as a key player in plant defense responses. nih.gov Nδ-acetylornithine is a non-proteinogenic amino acid that accumulates in some plants, such as Arabidopsis thaliana, upon induction by the plant hormone methyl jasmonate (MeJA), which is involved in signaling defense against herbivores and pathogens. nih.gov
Stable isotope labeling experiments have been instrumental in elucidating the biosynthesis of Nδ-acetylornithine. nih.gov Such studies have shown that arginine, proline, and glutamate can be converted to ornithine, which is then acetylated to form Nδ-acetylornithine. nih.gov The use of labeled precursors, conceptually similar to using Nα-Acetyl-L-ornithine-d2, allows for the unequivocal demonstration of these metabolic conversions.
The study of Nδ-acetylornithine has revealed a direct role in plant defense. For instance, its accumulation has been shown to deter insect feeding. Both insect damage and infection with the bacterium Pseudomonas syringae can trigger the expression of the enzyme responsible for Nδ-acetylornithine synthesis and the subsequent accumulation of the compound. nih.gov Research has also indicated that Nδ-acetylornithine can have a direct toxic or deterrent effect on aphids. nih.gov
The power of stable isotope labeling in metabolic research is exemplified by studies on Nδ-acetylornithine biosynthesis. In a notable study, researchers used stable isotope-labeled precursors to trace the metabolic origins of Nδ-acetylornithine in Arabidopsis thaliana after treatment with methyl jasmonate.
Table 1: Illustrative Isotope Labeling Experiment for Nδ-acetylornithine Biosynthesis
| Labeled Precursor Fed to Plant | Expected Mass Increase in Nδ-acetylornithine | Observation |
|---|---|---|
| [U-¹³C]Arginine | +5 amu | Significant incorporation of ¹³C observed |
| [U-¹³C]Proline | +5 amu | Significant incorporation of ¹³C observed |
This table is illustrative of the types of findings from stable isotope labeling studies.
These findings demonstrate that the carbon skeleton of Nδ-acetylornithine is derived from arginine, proline, and glutamate, with ornithine as a key intermediate. This highlights the interconnectedness of primary and secondary metabolic pathways in plants and showcases the utility of isotopic tracers in mapping these connections.
Further research has identified the specific enzyme responsible for the acetylation of ornithine to Nδ-acetylornithine. This discovery was facilitated by the ability to monitor the production of the compound in response to specific genetic and environmental cues, a process that can be enhanced by the use of labeled substrates.
Enzymology and Enzymatic Interactions Involving N Acetyl L Ornithine
N-Acetylornithine Aminotransferase (AcOAT)
N-Acetylornithine aminotransferase (AcOAT) is another key enzyme in the arginine biosynthesis pathway, responsible for the reversible transamination of N-acetylornithine. mdpi.comnih.gov This enzyme belongs to the family of transferases and specifically to the transaminases, which transfer nitrogenous groups. wikipedia.org
AcOAT catalyzes the reversible conversion of Nα-acetyl-L-ornithine and 2-oxoglutarate into N-acetyl-L-glutamate 5-semialdehyde and L-glutamate. mdpi.comwikipedia.org This reaction is a critical step in the synthesis of arginine in various organisms, including bacteria and cyanobacteria. mdpi.comnih.gov The enzyme is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) to facilitate the aminotransferase reaction. wikipedia.orgnih.gov
Kinetic studies have shown that the enzyme has a higher affinity for N-acetylornithine compared to other potential substrates like ornithine. nih.gov For example, the AcOAT from Salmonella typhimurium (sAcOAT) was found to have a much higher affinity for N-acetylornithine than for ornithine. nih.gov Similarly, the enzyme from Synechocystis sp. PCC6803 primarily functions as an N-acetylornithine aminotransferase, with only low substrate specificity for γ-aminobutyric acid and ornithine. nih.gov The key amino acid residues Lys280 and Asp251 have been identified as crucial for the catalytic activity of the Synechocystis enzyme. nih.gov
| Enzyme Source | Substrate | Km | kcat/Km |
| S. typhimurium | N-acetylornithine | 0.2 mM | 1.1 x 104 M-1s-1 |
| S. typhimurium | Ornithine | 15 mM | 2.6 M-1s-1 |
Table 3: Kinetic Parameters for N-Acetylornithine Aminotransferase (AcOAT) from *Salmonella typhimurium. nih.gov*
Nα-Acetyl-L-ornithine Transcarbamylase (AOTCase)
Nα-Acetyl-L-ornithine transcarbamylase (AOTCase) is an enzyme that catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the δ-amino group of Nα-acetyl-L-ornithine, producing N-acetyl-L-citrulline and phosphate. nih.govwikipedia.org
The enzymatic activity of AOTCase is crucial in an alternative arginine biosynthetic pathway. nih.gov For the enzyme from Xanthomonas campestris, the Km values for Nα-acetyl-L-ornithine and carbamoyl phosphate have been determined to be 1.05 mM and 0.01 mM, respectively. nih.govnih.gov
The substrate specificity of AOTCase is well-defined. Structural comparisons between AOTCase from X. campestris and N-succinylornithine transcarbamylase (SOTCase) from Bacteroides fragilis have revealed that a single amino acid residue, Glu92 (in X. campestris numbering), plays a critical role in distinguishing between the two substrates. nih.govnih.gov Mutating this glutamate (B1630785) residue to proline, serine, valine, or alanine (B10760859) in AOTCase converts it into an SOTCase, demonstrating that this single residue is sufficient to swap substrate specificities. nih.govnih.gov Other residues, such as Asn185 and Lys30, are also involved in substrate binding through bridging water molecules, further defining the specificity of AOTCase. nih.govnih.gov A post-translational carboxylation of Lys302 in X. campestris AOTCase has been shown to be important for catalysis, forming a hydrogen bonding network with surrounding active site residues. acs.org
AOTCase is a key enzyme in a novel arginine biosynthetic pathway found in some bacteria, such as Xanthomonas campestris. nih.govnih.gov In the canonical arginine biosynthesis pathway, ornithine is converted to citrulline by ornithine transcarbamylase (OTCase), and the acetyl group is removed from Nα-acetyl-L-ornithine prior to this step. nih.gov However, in organisms possessing AOTCase, the order of transcarbamylation and deacetylation is reversed. nih.gov Nα-acetyl-L-ornithine is first carbamylated to N-acetyl-L-citrulline by AOTCase, and the acetyl group is subsequently removed by N-acetylcitrulline deacetylase. nih.govnih.gov This alternative pathway highlights the metabolic diversity in arginine synthesis among different organisms. nih.gov
Interplay with N-Acetylglutamate Synthase (NAGS) and Kinase (NAGK)
The metabolism of Nα-acetyl-L-ornithine is intricately linked to the activities of N-acetylglutamate synthase (NAGS) and N-acetylglutamate kinase (NAGK), which are central to arginine biosynthesis. nih.govebi.ac.uk NAGS catalyzes the formation of N-acetylglutamate (NAG) from glutamate and acetyl-CoA, the first step in this pathway. nih.govwikipedia.org NAGK then phosphorylates NAG to N-acetylglutamyl-γ-phosphate. nih.gov
In many organisms, the arginine biosynthetic pathway is cyclic, where the acetyl group from Nα-acetyl-L-ornithine is transferred back to glutamate to regenerate NAG, a reaction catalyzed by ornithine acetyltransferase (OAT). nih.govnih.gov In these organisms, NAGS plays an anaplerotic role, replenishing the pool of acetylated intermediates, and NAGK is the main regulatory point, often feedback-inhibited by arginine. nih.govresearchgate.net In other organisms, the pathway is linear, with Nα-acetyl-L-ornithine being hydrolyzed to ornithine, and NAGS serves as the primary regulatory enzyme. nih.gov
Interestingly, some bacteria that possess AOTCase also have a bifunctional enzyme, N-acetylglutamate synthase-kinase (NAGS-K), which catalyzes the first two steps of arginine biosynthesis. mdpi.com This suggests a co-evolution of these enzymes in the context of the alternative arginine biosynthetic pathway. mdpi.com
Spermine (B22157)/Spermidine (B129725) N-Acetyltransferase (SSAT) and its Acetylation of Ornithine
Spermidine/spermine N1-acetyltransferase (SSAT) is a key enzyme in polyamine catabolism, transferring an acetyl group from acetyl-CoA to spermidine or spermine. physiology.orgnih.gov While its primary substrates are polyamines, studies on plant SSATs have revealed a broader substrate specificity. nih.gov
Plant SSATs from moss (Physcomitrium patens) and maize (Zea mays) have been shown to acetylate not only various aliphatic polyamines but also the amino acids lysine (B10760008) and ornithine. nih.gov The acetylation of ornithine by these plant SSATs results in the formation of N⁵-acetyl-L-ornithine. nih.gov This finding is significant as N⁵-acetyl-L-ornithine has been identified as a compound toxic to aphids, suggesting a potential role for this enzymatic activity in plant defense. nih.gov The crystal structures of a moss SSAT have revealed that two unique arginine residues are responsible for holding the carboxyl group of amino acid substrates, allowing for their acetylation. nih.gov
| Enzyme | Substrates | Products |
| Spermidine/spermine N1-acetyltransferase (SSAT) | Spermidine, Spermine, Lysine, Ornithine | N¹-acetylspermidine, N¹-acetylspermine, N⁶-acetyl-Lysine, N⁵-acetyl-Ornithine |
Research Methodologies Employing Nα Acetyl L Ornithine D2
Stable Isotope Tracing and Metabolic Flux Analysis
Stable isotope tracing is a fundamental technique for investigating the dynamic changes within metabolic pathways. nih.gov By introducing a labeled substrate like Nα-Acetyl-L-ornithine-d2 into a biological system, scientists can follow the path of the deuterium (B1214612) atoms as they are incorporated into downstream metabolites. This methodology is central to metabolic flux analysis (MFA), a process that quantifies the rates (fluxes) of reactions within a metabolic network. nih.gov
Application of this compound in Tracing Carbon and Nitrogen Flow in Metabolic Networks
Nα-Acetyl-L-ornithine is a key intermediate in the biosynthesis of arginine and proline from glutamate (B1630785). medchemexpress.com The introduction of this compound allows for the precise tracing of the ornithine backbone through these critical pathways, providing insights into carbon and nitrogen metabolism. frontiersin.orgnih.gov
When this compound is introduced into a cellular system, the deuterium label is carried along as the molecule is processed. For instance, in the urea (B33335) cycle and related pathways, the labeled ornithine can be converted to citrulline and subsequently to arginine. By measuring the incorporation of deuterium into these downstream products, researchers can quantify the flux specifically originating from the acetyl-ornithine pool. This approach helps to distinguish the contribution of this pathway from other metabolic routes that may also produce arginine or proline.
This technique is invaluable for understanding how cells regulate the balance of carbon and nitrogen, as these two metabolic systems are tightly coupled. frontiersin.orgnih.gov Carbon skeletons are essential for the synthesis of amino acids, while nitrogen is a fundamental component of these molecules. nih.gov By tracing the flow of the labeled ornithine, researchers can investigate how perturbations, such as nutrient limitation or disease states, affect the allocation of carbon and nitrogen resources within the cell.
Table 1: Potential Application of this compound in Tracing Metabolic Pathways
| Pathway | Key Metabolites | Information Gained from this compound Tracing |
|---|---|---|
| Arginine Biosynthesis | Ornithine, Citrulline, Argininosuccinate, Arginine | Quantifies the rate of arginine synthesis originating from the N-acetylornithine pathway. |
| Proline Biosynthesis | Glutamate semialdehyde, Proline | Measures the flux from ornithine to proline, elucidating the activity of ornithine aminotransferase. |
| Polyamine Biosynthesis | Putrescine, Spermidine (B129725), Spermine (B22157) | Tracks the decarboxylation of ornithine to form putrescine, the precursor for polyamines. |
Design of Isotope Labeling Experiments for Specific Pathway Elucidation
The successful elucidation of a specific metabolic pathway using this compound requires a carefully designed isotope labeling experiment. The optimal design is crucial for maximizing the precision with which metabolic fluxes can be determined and depends on the specific biological question being addressed. nih.gov
Key considerations in the experimental design include:
Choice of Isotopic Tracer: The selection of this compound specifically targets the pathways involving ornithine metabolism. The position and stability of the deuterium label are critical for ensuring that the tracer accurately reports on the activity of the pathway of interest.
Labeling Strategy: Experiments can be designed as single-tracer studies or parallel labeling experiments where multiple isotopic tracers are used to probe different parts of the metabolic network simultaneously. umich.edu
Metabolic Steady State: For quantitative metabolic flux analysis, it is often assumed that the system is at a metabolic and isotopic steady state. This means that the concentrations of metabolites are constant, and the isotopic enrichment of metabolites has reached a plateau. The duration of the labeling experiment must be sufficient to achieve this state.
Sample Collection and Analysis: A time-course analysis involving the collection of samples at multiple time points can provide dynamic information about how quickly the label is incorporated into downstream metabolites. The analytical methods must be sensitive and specific enough to accurately measure the isotopic enrichment in various compounds.
Table 2: Hypothetical Experimental Design for Pathway Elucidation
| Parameter | Description |
|---|---|
| Objective | To quantify the flux from Nα-Acetyl-L-ornithine to Proline in response to nutrient stress. |
| Biological System | Cultured mammalian cells (e.g., HeLa cells). |
| Isotopic Tracer | This compound added to the culture medium. |
| Experimental Conditions | Cells grown in standard medium (control) vs. glutamine-deprived medium (stress). |
| Sampling Time Points | 0, 2, 4, 8, and 24 hours after tracer addition. |
| Analytical Method | Metabolite extraction followed by HPLC-MS/MS analysis. |
| Data Analysis | Measurement of the fractional enrichment of deuterium in Nα-Acetyl-L-ornithine, Ornithine, and Proline to calculate metabolic flux. |
Analytical Techniques for Deuterated Metabolites
The detection and quantification of this compound and its deuterated metabolites rely on advanced analytical techniques capable of distinguishing between isotopologues (molecules that differ only in their isotopic composition).
Mass Spectrometry (MS and MS/MS) for Quantification and Identification
Mass spectrometry (MS) is a cornerstone analytical technique for stable isotope tracing studies due to its high sensitivity and ability to differentiate compounds based on their mass-to-charge ratio (m/z). nih.govnih.gov When analyzing samples from a labeling experiment with this compound, the mass spectrometer can distinguish the labeled compound from its unlabeled counterpart, which will have a mass that is 2 Daltons lighter.
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. umich.edu In an MS/MS experiment, a specific ion (e.g., the molecular ion of deuterated proline) is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can confirm the identity of the metabolite and, in some cases, reveal the position of the isotopic label within the molecule. This is crucial for verifying that the deuterium atoms have been incorporated through the expected biochemical reaction.
Table 3: Expected Mass-to-Charge Ratios (m/z) for Nα-Acetyl-L-ornithine and a Key Metabolite
| Compound | Unlabeled (M+0) [M+H]+ | Deuterated (M+2) [M+H]+ | Mass Shift (Da) |
|---|---|---|---|
| Nα-Acetyl-L-ornithine | 175.1077 | 177.1203 | +2.0126 |
| Ornithine | 133.0972 | 135.1098 | +2.0126 |
Note: Exact masses are calculated based on the monoisotopic masses of the most abundant isotopes.
Chromatographic Separations (e.g., HPLC-MS) for Accurate Measurement of this compound and its Metabolites
To ensure the accurate measurement of this compound and its metabolites from complex biological samples, mass spectrometry is typically coupled with a chromatographic separation technique, most commonly High-Performance Liquid Chromatography (HPLC). researchgate.net Biological extracts contain thousands of different molecules, and many can have the same or very similar masses (isobars and isomers), which can interfere with the MS signal of the analyte of interest.
HPLC separates the compounds in the mixture before they enter the mass spectrometer. For polar metabolites like amino acids and their derivatives, techniques such as hydrophilic interaction liquid chromatography (HILIC) are often employed. researchgate.net This separation step is critical for:
Resolving Isobars: Separating the target metabolite from other compounds with the same nominal mass.
Reducing Matrix Effects: Minimizing the suppression or enhancement of the ionization of the target analyte by co-eluting compounds from the biological matrix.
Improving Specificity: Ensuring that the signal measured at a specific m/z corresponds to a single, pure compound.
The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive, specific, and robust platform for quantifying labeled metabolites in biological systems. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Metabolite Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique used in metabolomics and isotope tracing. nih.gov While generally less sensitive than mass spectrometry, NMR provides unparalleled detail about the structure of molecules and the specific positions of isotopic labels. nih.gov
In the context of studies using this compound, NMR can be applied in several ways:
¹H NMR (Proton NMR): The substitution of a proton (¹H) with a deuterium (²H) atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. studymind.co.uk This can be used to confirm the site of deuteration on the this compound molecule and to identify the position of the label in downstream metabolites.
²H NMR (Deuterium NMR): This technique allows for the direct observation of the deuterium nuclei. Although it is a less common technique due to the lower sensitivity and natural abundance of deuterium, it can provide a clean spectrum with signals only from the deuterated positions in a molecule. sigmaaldrich.com
¹³C NMR: The presence of a neighboring deuterium atom can cause a small shift in the ¹³C NMR signal and can affect the coupling patterns, providing further structural information about the location of the label.
NMR is particularly useful for distinguishing between positional isomers of a labeled metabolite, a task that can be challenging for mass spectrometry alone. nih.gov
Enzyme Activity Assays and Inhibitor Screening Using Labeled Substrates
The use of isotopically labeled substrates like this compound is pivotal in various biochemical assays designed to measure enzyme activity and screen for potential inhibitors. These labeled compounds allow for precise tracking and quantification in complex biological mixtures.
Spectrophotometric Methods (e.g., UV-Vis Absorption) for Deacetylase Activity
Spectrophotometric assays offer a continuous and real-time method for monitoring deacetylase activity. One established method for enzymes like Nα-acetyl-L-ornithine deacetylase (ArgE) involves monitoring the cleavage of the amide bond in the substrate Nα-acetyl-L-ornithine (NAO). nih.gov This cleavage leads to a decrease in absorbance at 214 nm, which can be measured over time to determine the rate of the enzymatic reaction. nih.gov While the primary advantage of a deuterated substrate like this compound is not its differentiation in UV-Vis spectroscopy, it serves as a crucial tool for complementary mass spectrometry-based analyses to confirm product identity and trace metabolic pathways.
The general principle of these assays is to use a substrate that, upon enzymatic action, produces a change in its optical properties. nih.govrsc.org For instance, small-molecule probes can be designed to exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption spectrum upon deacetylation, enabling continuous detection of enzyme activity. rsc.org
Table 1: Comparison of Spectrophotometric Assay Approaches for Deacetylase Activity
| Assay Type | Principle | Wavelength Monitored | Substrate Example | Application |
|---|---|---|---|---|
| Direct UV Absorbance | Cleavage of the peptide bond in the substrate causes a decrease in absorbance. nih.gov | 214 nm nih.gov | Nα-acetyl-L-ornithine | Continuous monitoring of ArgE activity. nih.gov |
| Probe-Based UV-Vis | Enzymatic deacetylation of a specially designed probe leads to a shift in its absorption spectrum. nih.govrsc.org | Varies by probe | Acetyl-lysine mimic functionalized with an amine-reactive fluorophore. rsc.org | Real-time detection of histone deacetylase (HDAC) activity. rsc.org |
Ninhydrin-Based Assays for Primary Amine Detection in Enzymatic Reactions
Ninhydrin-based assays are a classic method for detecting primary amines. This technique is particularly useful for measuring the activity of enzymes that produce a primary amine as a product. In the context of ArgE, the enzyme hydrolyzes Nα-acetyl-L-ornithine to produce L-ornithine, which contains a primary amine. nih.gov Ninhydrin reacts with this newly formed primary amine to produce a deep purple color, known as Ruhemann's purple, which can be quantified spectrophotometrically. nih.gov
A key advantage of the ninhydrin assay is its utility in screening for inhibitors that absorb strongly in the UV region, as such compounds would interfere with direct spectrophotometric assays that rely on UV wavelengths (e.g., the 214 nm assay). nih.govosti.gov To overcome challenges with the natural substrate, researchers have developed assays using substrate analogs like N⁵,N⁵-di-methyl Nα-acetyl-L-ornithine. nih.govosti.govnih.gov The use of this compound in such an assay would result in the formation of ornithine-d2, the primary amine of which would react with ninhydrin, allowing for activity measurement. This assay has been successfully employed to identify and characterize inhibitors of E. coli ArgE (EcArgE). nih.govresearchgate.net
Table 2: Inhibition Data for E. coli ArgE Using a Ninhydrin-Based Assay nih.govosti.govresearchgate.net
| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type |
|---|---|---|---|
| Captopril | 58.7 | 37.1 ± 0.85 | Competitive |
Isothermal Titration Calorimetry (ITC) for Binding Studies
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event between molecules in solution. malvernpanalytical.comharvard.edu It is a label-free method that provides a complete thermodynamic profile of a molecular interaction in a single experiment. nih.govunizar.esresearchgate.net When a labeled substrate such as this compound is titrated into a solution containing its target enzyme, the heat change associated with their binding is measured by a sensitive calorimeter. malvernpanalytical.com
The data obtained from an ITC experiment allows for the simultaneous determination of several key parameters:
Binding Affinity (KD) : The dissociation constant, which indicates the strength of the interaction.
Stoichiometry (n) : The molar ratio of the ligand to the protein in the complex. malvernpanalytical.com
Enthalpy Change (ΔH) : The heat released or absorbed upon binding, measured directly. harvard.edu
Entropy Change (ΔS) : Calculated from the other parameters, it provides insight into the changes in disorder of the system upon binding. nih.gov
This comprehensive thermodynamic data helps to elucidate the driving forces behind the molecular interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net
| ΔS (Entropy Change) | Change in the system's disorder upon binding, calculated from ΔG and ΔH. | Reflects changes due to hydrophobic interactions and conformational adjustments. researchgate.net |
Thermal Shift Assays for Enzyme Stability and Ligand Binding
Thermal Shift Assays (TSA), also known as differential scanning fluorimetry, are used to assess the thermal stability of a protein and how it is affected by the binding of a ligand, such as a substrate analog or an inhibitor. umin.ac.jpnih.gov The principle of the assay involves monitoring the unfolding of a protein as the temperature is gradually increased. nih.gov A fluorescent dye, such as SYPRO Orange, is included in the reaction. This dye has low fluorescence in aqueous solution but fluoresces strongly when it binds to the hydrophobic regions of a protein that become exposed as the protein unfolds. umin.ac.jp
The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). researchgate.net When a ligand like this compound or a potent inhibitor binds to its target enzyme, it typically stabilizes the protein's folded structure. This stabilization results in an increase in the Tm, and the magnitude of this "thermal shift" (ΔTm) is indicative of the binding affinity. nih.gov TSA is a high-throughput and cost-effective method for screening compound libraries to identify ligands that bind to a target protein. nih.gov This method has been used to confirm the binding of inhibitors like captopril to the ArgE enzyme. nih.govresearchgate.net
Table 4: Example of Thermal Shift Assay Data for ArgE with an Inhibitor
| Condition | Melting Temperature (Tm) | ΔTm (Shift) | Interpretation |
|---|---|---|---|
| ArgE alone | Tm1 | - | Baseline thermal stability of the enzyme. |
Structural Biology Approaches for Associated Enzymes
Understanding the three-dimensional structure of enzymes that interact with Nα-Acetyl-L-ornithine is crucial for elucidating their catalytic mechanisms and for designing specific inhibitors.
X-ray Crystallography of ArgE, SSAT, and other N-Acetylornithine-related Enzymes
X-ray crystallography is a primary technique used to determine the high-resolution, three-dimensional structure of proteins and other biological macromolecules. This method has been instrumental in studying enzymes involved in Nα-Acetyl-L-ornithine metabolism.
Recently, the first X-ray crystal structures of Escherichia coli Nα-acetyl-L-ornithine deacetylase (ArgE) were reported. nih.govresearchgate.net These include a mono-zinc structure at 2.13 Å resolution and a di-zinc structure at 1.8 Å resolution, providing detailed insights into the architecture of the active site. nih.gov Such structural information is invaluable for understanding how substrates like Nα-Acetyl-L-ornithine bind and how catalysis occurs, paving the way for structure-based drug design.
Beyond ArgE, crystallography has been applied to other related enzymes in arginine and lysine (B10760008) biosynthesis pathways:
N-acetylornithine aminotransferase (AcOAT or ArgD) : The crystal structure of AcOAT from Salmonella typhimurium has been determined to a resolution of 1.9 Å. nih.gov This enzyme catalyzes the conversion of N-acetylglutamate semialdehyde to N-acetylornithine. nih.govresearchgate.net
Ornithine acetyltransferase (OAT) : The crystal structure of OAT from the clavulanic acid biosynthesis gene cluster has been solved to 2.8 Å resolution. nih.gov This enzyme catalyzes the reversible transfer of an acetyl group from N-acetylornithine to glutamate. nih.gov
N-acetylornithine transcarbamylase (AOTCase) : The structure of this enzyme from Xanthomonas campestris, which catalyzes the formation of N-acetyl-l-citrulline from N-acetyl-l-ornithine and carbamoyl (B1232498) phosphate (B84403), has also been determined. asm.org
These structural studies provide a fundamental framework for understanding substrate specificity and the catalytic mechanisms of enzymes that recognize Nα-Acetyl-L-ornithine and its analogs.
Table 5: Selected Crystal Structures of N-Acetylornithine-Related Enzymes
| Enzyme | Organism | PDB Code | Resolution (Å) |
|---|---|---|---|
| Nα-acetyl-L-ornithine deacetylase (ArgE) - mono-zinc | Escherichia coli | 7RSF nih.gov | 2.13 nih.gov |
| Nα-acetyl-L-ornithine deacetylase (ArgE) - di-zinc | Escherichia coli | 8UW6 nih.gov | 1.8 nih.gov |
| N-acetylornithine aminotransferase (sAcOAT) | Salmonella typhimurium | Not specified in source | 1.9 nih.gov |
| Ornithine acetyltransferase (OAT) | Streptomyces clavuligerus | Not specified in source | 2.8 nih.gov |
Homology Modeling for Structural Prediction and Ligand Docking
In the absence of experimentally determined crystal structures, homology modeling provides a powerful computational method to predict the three-dimensional structure of proteins. This approach is particularly relevant for enzymes that interact with Nα-Acetyl-L-ornithine, such as Nα-acetyl-L-ornithine deacetylase (ArgE), a key enzyme in the arginine biosynthesis pathway in bacteria.
Researchers construct a homology model of a target protein (e.g., ArgE) using the amino acid sequence and a known experimental structure of a homologous protein as a template. Once a viable 3D model is generated, ligand docking simulations can be performed. escholarship.orgbond.edu.au In these simulations, potential ligands, such as inhibitors of the enzyme, are computationally placed into the predicted binding site of the model. The software then calculates the most favorable binding poses and estimates the binding affinity.
This process allows for the virtual screening of large compound libraries to identify potential inhibitors before undertaking more resource-intensive experimental assays. For instance, docking simulations against a homology model of an enzyme can identify novel ligands with binding affinities in the micromolar range. escholarship.org While subsequent release of an actual crystal structure allows for more accurate docking, homology models serve as a crucial first step in structure-based drug discovery, enabling the identification and optimization of lead compounds. escholarship.orgnih.gov
Table 1: Generalized Workflow for Homology Modeling and Ligand Docking
| Step | Description | Purpose |
|---|---|---|
| 1. Template Selection | Identify a protein with a known 3D structure and high sequence similarity to the target protein. | To provide a structural framework for building the model. |
| 2. Sequence Alignment | Align the amino acid sequence of the target protein with the template sequence. | To map the target sequence onto the template structure accurately. |
| 3. Model Building | Construct the 3D model of the target protein based on the alignment and template structure. | To generate a predictive atomic model of the target. |
| 4. Model Refinement | Optimize the geometry of the model to correct for structural inaccuracies and relieve steric clashes. | To improve the physical realism and quality of the model. |
| 5. Ligand Preparation | Generate a 3D structure of the ligand (e.g., an inhibitor) and assign appropriate chemical properties. | To prepare the small molecule for docking simulation. |
| 6. Ligand Docking | Computationally fit the ligand into the active site of the homology model. | To predict binding poses and estimate binding affinity (scoring). |
| 7. Analysis | Analyze the top-scoring poses to understand key interactions (e.g., hydrogen bonds) between the ligand and the protein. | To prioritize candidates for experimental validation. |
Application in Cellular and In Vitro Research Models
Nα-Acetyl-L-ornithine is a key metabolite in several biological pathways, particularly in microorganisms and plants. Its deuterated form, this compound, is instrumental in tracing its metabolic fate in various cellular and in vitro models.
Microbial Cell Culture Studies
In many bacteria, such as Escherichia coli, Nα-Acetyl-L-ornithine is a critical intermediate in the biosynthesis of L-arginine. nih.govfrontiersin.org The deacetylation of Nα-Acetyl-L-ornithine to form L-ornithine is catalyzed by the enzyme Nα-acetyl-L-ornithine deacetylase (ArgE). frontiersin.orgwikipedia.org This pathway is essential for bacterial growth and survival, as L-ornithine is a precursor not only for arginine but also for polyamines required for DNA replication. nih.govfrontiersin.org
Crucially, the ArgE enzyme is absent in mammals, making it a promising target for the development of new antibiotics with high specificity and low potential for mechanism-based toxicity in humans. nih.govosti.govresearchgate.net
Research in this area utilizes Nα-Acetyl-L-ornithine in in vitro enzyme assays to screen for potential inhibitors of ArgE. For example, a ninhydrin-based assay has been developed where the production of L-ornithine from Nα-Acetyl-L-ornithine by ArgE is measured. nih.govnih.gov This assay enables the screening of chemical libraries for compounds that inhibit the enzyme's activity. Such studies have successfully identified several inhibitors of E. coli ArgE. nih.gov
Table 2: Identified Inhibitors of E. coli Nα-acetyl-L-ornithine deacetylase (ArgE)
| Compound | IC50 (μM) | Ki (μM) |
|---|---|---|
| Captopril | 58.7 | 37.1 ± 0.85 |
Plant Physiology and Metabolism Studies (e.g., Arabidopsis thaliana, Physcomitrium patens, Zea mays)
In plants, Nα-acetyl-L-ornithine is an intermediate in the metabolic pathways that produce arginine and proline. nih.gov
Arabidopsis thaliana : In Arabidopsis, Nα-acetyl-L-ornithine is distinct from the defense-related compound Nδ-acetylornithine, which accumulates in response to the phytohormone methyl jasmonate. nih.gov Nα-acetyl-L-ornithine functions within the primary metabolic pathways. Research has identified an enzyme, previously annotated as N2-acetylornithine deacetylase (NAOD), that may also function as a Cys-Gly dipeptidase involved in the glutathione degradation pathway. nih.govbohrium.com This suggests a potential dual role for this enzyme in both ornithine metabolism and sulfur metabolism, highlighting the interconnectedness of these pathways in Arabidopsis. nih.gov
Zea mays : In maize, L-ornithine serves as a precursor for the synthesis of both proline and arginine. nih.govresearchgate.net Studies using excised roots of Zea mays have shown that proline can be synthesized from either glutamic acid or ornithine. nih.gov As Nα-acetyl-L-ornithine is a key intermediate in the conversion of glutamate to ornithine, it plays a fundamental role in the nitrogen metabolism and stress response of maize.
There is limited specific information available in the provided search results regarding the direct application of this compound in studies involving the moss Physcomitrium patens.
Mammalian Cell Culture Applications for Metabolic Research
The metabolic pathway involving the deacetylation of Nα-acetyl-L-ornithine is not considered a primary route for ornithine or arginine synthesis in mammals, as they lack the ArgE enzyme found in bacteria. nih.gov However, the compound is detected in mammalian systems and is a subject of metabolic research.
The presence of N-acetylornithine has been noted in the aqueous humor of individuals with type 2 diabetes, suggesting its potential as a biomarker for metabolic dysregulation. nih.gov The mammalian enzyme thought to be responsible for its metabolism is NAT8, part of the N-acetyltransferase family, which is generally associated with the metabolism of xenobiotics. nih.gov
In the context of mammalian cell culture, such as with Chinese Hamster Ovary (CHO) cells, which are widely used for producing biotherapeutics, metabolic profiling is crucial for process optimization. nih.gov While L-ornithine is sometimes used as a media supplement in CHO cell cultures, the direct application of this compound as a metabolic tracer in these specific cell lines is not extensively detailed in the provided search results. merckmillipore.com Its use would fall under the broader scope of metabolomics, where stable isotope tracers are employed to elucidate complex metabolic networks and identify bottlenecks in cellular production pathways. nih.gov
Advanced Research Perspectives and Future Directions in Nα Acetyl L Ornithine D2 Studies
Elucidation of Complex Regulatory Networks Involving Acetylornithine Metabolism
The metabolism of acetylornithine is a critical juncture in the biosynthesis of arginine and polyamines, pathways that are fundamental to cell growth, proliferation, and signaling. Nα-Acetyl-L-ornithine-d2 serves as a precise tracer for dissecting the intricate regulatory networks governing these pathways. By introducing this labeled compound into cellular or organismal systems, researchers can track the flux of metabolites through various enzymatic steps.
Stable isotope labeling experiments utilizing compounds like this compound can help in understanding the regulation of ornithine biosynthesis. frontiersin.org The deuterium (B1214612) label allows for the differentiation of the tracer from endogenous, unlabeled Nα-Acetyl-L-ornithine, enabling the quantification of its conversion to downstream products such as ornithine, citrulline, and arginine. This approach is invaluable for identifying feedback inhibition loops and allosteric regulation of key enzymes in the pathway. For instance, an accumulation of labeled arginine could signify a feedback mechanism on an upstream enzyme.
Furthermore, these studies can shed light on how acetylornithine metabolism is interconnected with other metabolic pathways, such as the urea (B33335) cycle and proline metabolism. hmdb.ca By tracing the fate of the deuterium label, researchers can map the distribution of carbon and nitrogen skeletons, revealing metabolic crosstalk and regulatory checkpoints that are crucial for maintaining cellular homeostasis.
Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) for Holistic Pathway Analysis
A holistic understanding of metabolic pathways necessitates the integration of data from multiple "omics" platforms. This compound is a key tool in this integrative approach, particularly in the fields of metabolomics and proteomics. The use of "omics" techniques allows for the detection of a multitude of cellular products, which can lead to new diagnostic strategies. nih.gov
In metabolomics, the deuterium label in this compound facilitates the unambiguous identification and quantification of its downstream metabolites using mass spectrometry-based techniques. This is especially critical in complex biological matrices where numerous isomers and isobars can interfere with accurate measurements. The distinct mass shift introduced by the deuterium atoms provides a clear signature for tracing the metabolic fate of the administered compound.
Concurrently, proteomics can be employed to quantify the expression levels of enzymes involved in acetylornithine metabolism. By correlating the changes in the labeled metabolite profile with alterations in the proteome, researchers can construct a more comprehensive picture of pathway regulation. For example, an increase in the flux of this compound through the arginine biosynthesis pathway might be correlated with the upregulation of specific enzymes like N-acetylornithine deacetylase. This multi-omics approach enables the construction of detailed metabolic models that can predict how the system will respond to various perturbations.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Deuterium-Labeled Metabolite Profiling
The full potential of this compound as a metabolic tracer is contingent on the availability of highly sensitive and specific analytical methods. While mass spectrometry is the cornerstone of stable isotope tracing studies, ongoing research is focused on developing novel analytical techniques to enhance the detection of deuterium-labeled metabolites.
One area of development is in the refinement of liquid chromatography-mass spectrometry (LC-MS) methods. This includes the optimization of chromatographic separation to resolve closely related metabolites and the use of high-resolution mass spectrometry to accurately determine isotopic enrichment. Furthermore, new derivatization strategies are being explored to improve the ionization efficiency and fragmentation patterns of acetylornithine and its metabolites, thereby increasing detection sensitivity.
Another promising avenue is the application of nuclear magnetic resonance (NMR) spectroscopy. Deuterium NMR can directly detect the labeled compound and its metabolic products, providing unique structural and quantitative information that is complementary to mass spectrometry data. Advances in NMR technology, such as higher field strengths and cryogenically cooled probes, are continually improving the sensitivity of this technique for metabolomics applications.
| Analytical Technique | Principle | Advantages for this compound Analysis |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and specificity, allows for quantification of low-abundance metabolites. |
| High-Resolution MS | Accurate mass measurement to determine elemental composition. | Unambiguous identification of labeled compounds and their isotopologues. |
| Deuterium NMR | Detection of the deuterium nucleus. | Provides structural information and can be used for in vivo studies. |
Exploration of this compound as a Probe for Enzyme Mechanism and Inhibition Research
This compound can serve as a valuable probe for investigating the mechanisms of enzymes involved in its metabolism, such as N-acetyl-L-ornithine deacetylase (ArgE). researchgate.net By monitoring the enzymatic conversion of the deuterated substrate, researchers can gain insights into the kinetic isotope effect, which provides information about the rate-limiting step of the reaction.
This deuterated compound is also instrumental in the development and screening of enzyme inhibitors. In drug discovery, identifying specific inhibitors for bacterial enzymes like ArgE is a promising strategy for developing new antibiotics. researchgate.net this compound can be used in assays to screen for compounds that inhibit its deacetylation. The use of a labeled substrate allows for highly sensitive and specific detection of the reaction product, even in high-throughput screening formats.
Furthermore, detailed kinetic analysis using this compound can help to elucidate the mode of action of identified inhibitors, distinguishing between competitive, non-competitive, and uncompetitive inhibition mechanisms. This information is crucial for the rational design and optimization of more potent and specific drug candidates.
Computational Modeling and Simulation of Acetylornithine-Related Metabolic Systems
Computational modeling and simulation are indispensable tools for understanding the complexity of metabolic networks. Data generated from tracer studies with this compound provide critical input for the development and validation of these models.
Constraint-based modeling, for example, can be used to simulate the metabolic fluxes in an organism under different conditions. The experimental data on the conversion of this compound to its downstream products can be used to constrain the model and improve the accuracy of its predictions. These models can then be used to explore the systemic effects of genetic mutations or drug interventions that target the acetylornithine pathway.
Kinetic models, which incorporate enzyme kinetic parameters, can provide a more dynamic view of metabolic regulation. The kinetic data obtained from studies using this compound as a substrate can be directly integrated into these models. This allows for the simulation of the time-dependent behavior of the metabolic network and the prediction of how metabolite concentrations will change in response to various stimuli. The integration of experimental data from labeled tracers with computational modeling provides a powerful framework for a systems-level understanding of acetylornithine metabolism.
| Modeling Approach | Description | Role of this compound Data |
| Constraint-Based Modeling | Utilizes stoichiometric constraints to define the possible metabolic states of a cell. | Provides flux measurements to constrain the solution space and validate model predictions. |
| Kinetic Modeling | Incorporates enzyme kinetics to simulate the dynamic behavior of metabolic pathways. | Supplies kinetic parameters, such as reaction rates and isotope effects, for model parameterization. |
| Molecular Docking | Predicts the binding orientation of a small molecule to a protein target. | Can be used in conjunction with inhibition data to understand inhibitor binding to enzymes like ArgE. researchgate.net |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing Nα-Acetyl-L-ornithine-d2 to ensure isotopic purity and structural integrity?
- Methodology : Synthesis protocols must include deuterium incorporation validation via nuclear magnetic resonance (NMR) ¹H and high-performance liquid chromatography-mass spectrometry (HPLC-MS), as isotopic purity (>98% deuterium content) is critical for metabolic tracing . For structural confirmation, X-ray crystallography or comparative spectroscopic analysis with non-deuterated analogs should be employed. Experimental sections must detail reaction conditions, purification steps, and analytical parameters to enable replication .
Q. How should researchers handle and store this compound to maintain stability during long-term studies?
- Guidelines : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent deuterium exchange with ambient moisture. For aqueous solutions, use freshly prepared buffers (pH 6–7) and avoid freeze-thaw cycles. Stability tests under simulated experimental conditions (e.g., temperature, pH) are recommended to validate storage protocols .
Q. What analytical techniques are essential for verifying the identity of this compound in complex biological matrices?
- Approach : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish deuterated compounds from endogenous analogs. Isotopic peak patterns and retention time alignment with reference standards are critical for specificity. Cross-validate results with stable isotope-resolved NMR in extracellular flux assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data when using this compound as a tracer in urea cycle studies?
- Analysis Framework :
- Step 1 : Compare isotopic enrichment patterns across timepoints using kinetic modeling (e.g., Compartmental Analysis in Dynamic Systems).
- Step 2 : Control for isotopic dilution effects by quantifying intracellular pools of unlabeled ornithine.
- Step 3 : Validate findings with orthogonal methods, such as ¹³C-glutamine tracing, to confirm urea cycle activity .
- Example : Discrepancies in flux rates may arise from cell-type-specific transport kinetics or differential enzyme expression, necessitating cell fractionation or siRNA-mediated gene silencing .
Q. What experimental designs minimize variability in deuterium labeling efficiency during in vivo pharmacokinetic studies with this compound?
- Design Principles :
- Dose Optimization : Conduct pilot studies to establish linearity between administered dose and plasma/tissue isotopic enrichment.
- Sampling Strategy : Use staggered sampling times to account for inter-individual metabolic heterogeneity.
- Controls : Include non-deuterated cohorts to baseline endogenous ornithine levels and correct for natural abundance deuterium .
Q. How can researchers integrate this compound tracing data with multi-omics datasets to model urea cycle dysregulation in hepatic disorders?
- Integration Workflow :
- Data Layer 1 : Pair fluxomics data (from LC-MS/MS) with transcriptomic profiles (RNA-seq) of urea cycle enzymes.
- Data Layer 2 : Apply pathway enrichment tools (e.g., MetaboAnalyst) to correlate isotopic enrichment with metabolic pathway activity.
- Validation : Use CRISPR-edited cell lines to perturb key nodes (e.g., OTC or ASS1) and assess tracer redistribution .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in studying cross-compartmental nitrogen metabolism, and how can they be mitigated?
- Limitations :
- Isotopic Exchange : Deuteration at the α-position may alter enzyme binding kinetics (e.g., ornithine transcarbamylase).
- Sensitivity : Low-abundance metabolites in certain compartments (e.g., mitochondria) may fall below detection limits.
- Solutions :
- Use kinetic isotope effect (KIE) studies to quantify enzymatic bias.
- Employ immunocapture techniques to isolate organelle-specific metabolites prior to MS analysis .
Ethical and Reporting Standards
Q. How should researchers ethically report negative or inconclusive results from studies using this compound?
- Guidelines :
- Disclose all experimental parameters (e.g., batch variability, storage conditions) in supplementary materials.
- Use open-access platforms like ORNL DAAC to share raw isotopic datasets, ensuring transparency and secondary analysis .
- Reference prior conflicting studies and propose mechanistic hypotheses for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
